molecular formula C19H21NO4 B5832413 Ethyl 4-[3-(2-methylphenoxy)propanoylamino]benzoate

Ethyl 4-[3-(2-methylphenoxy)propanoylamino]benzoate

Cat. No.: B5832413
M. Wt: 327.4 g/mol
InChI Key: VZRJKYRBYCMYDP-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2-methylphenoxy)propanoylamino]benzoate is an organic compound with a complex structure It is composed of an ethyl ester group, a benzoate moiety, and a propanoylamino linkage attached to a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(2-methylphenoxy)propanoylamino]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of 2-methylphenoxypropanoyl chloride: This is achieved by reacting 2-methylphenol with propanoyl chloride in the presence of a base such as pyridine.

    Amidation: The resulting 2-methylphenoxypropanoyl chloride is then reacted with 4-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(2-methylphenoxy)propanoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 4-[3-(2-methylphenoxy)propanoylamino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(2-methylphenoxy)propanoylamino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[3-(2-methylphenoxy)propanoylamino]benzoate can be compared with other similar compounds such as:

    Ethyl 4-[2-(3-methylphenoxy)propanoylamino]benzoate: Similar structure but with a different substitution pattern on the phenoxy group.

    Ethyl 4-[3-(4-methylphenoxy)propanoylamino]benzoate: Another isomer with the methyl group in a different position.

    Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate: Similar but with the methyl group on the meta position of the phenoxy ring.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.

Properties

IUPAC Name

ethyl 4-[3-(2-methylphenoxy)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-23-19(22)15-8-10-16(11-9-15)20-18(21)12-13-24-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRJKYRBYCMYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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